molecular formula C24H30ClN3O2 B2492724 1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine CAS No. 2034611-83-9

1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine

Cat. No.: B2492724
CAS No.: 2034611-83-9
M. Wt: 427.97
InChI Key: QITJAUQDWGLVNW-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound is of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine typically involves multiple steps:

    Formation of the piperazine core: This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Introduction of the benzoyl group: The piperazine core can be acylated using 4-(4-methoxypiperidin-1-yl)benzoyl chloride in the presence of a base such as triethylamine.

    Substitution on the aromatic ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 1-(5-chloro-2-methylphenyl)-4-[4-(4-hydroxypiperidin-1-yl)benzoyl]piperazine.

    Reduction: 1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzyl]piperazine.

    Substitution: 1-(5-amino-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study receptor-ligand interactions.

    Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or schizophrenia.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine would depend on its specific biological target. It may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(4-methoxyphenyl)piperazine: Used in research for its potential antidepressant effects.

    1-(4-benzoylpiperazin-1-yl)benzene: Studied for its potential antipsychotic activity.

Uniqueness

1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine is unique due to the combination of its structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its specific substitution pattern and functional groups could result in unique interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[4-(4-methoxypiperidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O2/c1-18-3-6-20(25)17-23(18)27-13-15-28(16-14-27)24(29)19-4-7-21(8-5-19)26-11-9-22(30-2)10-12-26/h3-8,17,22H,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITJAUQDWGLVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCC(CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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